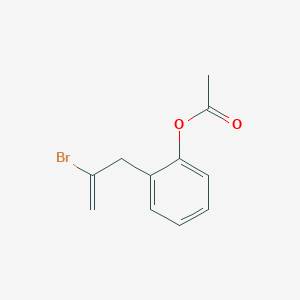

3-(2-Acetoxyphenyl)-2-bromo-1-propene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[2-(2-bromoprop-2-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQAZMQUUYKZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641189 | |

| Record name | 2-(2-Bromoprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-74-2 | |

| Record name | 2-(2-Bromoprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Acetoxyphenyl 2 Bromo 1 Propene

Strategic Approaches to Arylpropene and Brominated Alkene Scaffolds

The creation of the 3-(2-acetoxyphenyl)-2-bromo-1-propene framework hinges on a logical sequence of reactions to assemble the key structural features: the ortho-substituted allyl-phenyl group and the 2-bromo-propene unit. A primary synthetic strategy involves the initial formation of 2-allylphenol (B1664045), a crucial intermediate that correctly positions the propene chain on the aromatic ring.

A highly effective and widely used method to achieve this ortho-allylation is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl phenyl ether. wikipedia.org This process typically begins with the Williamson ether synthesis, where phenol (B47542) is treated with an allyl halide (e.g., allyl bromide) in the presence of a base to form allyl phenyl ether. epa.govacs.org Subsequent heating of this ether induces a concerted, intramolecular rearrangement that selectively yields 2-allylphenol. byjus.com This thermal reaction is a powerful tool for ortho-alkenylation due to its predictable regioselectivity, driven by the formation of a stable aromatic phenol from a dienone intermediate. wikipedia.org

Stereo- and Regioselective Bromination Techniques

The introduction of a bromine atom onto the propene side chain with precise regiocontrol is a critical step in the synthesis. The target molecule requires a vinylic bromide at the C2 position. Various bromination techniques can be employed, each offering different levels of selectivity.

While the target compound features a vinylic bromide, a key technique in the functionalization of arylpropenes is allylic bromination, which targets the C-H bonds on the carbon atom adjacent to the double bond (the allylic position). This reaction is valuable for creating versatile intermediates that can be converted to other products. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), typically used in the presence of a radical initiator such as light (hν) or a peroxide. masterorganicchemistry.commasterorganicchemistry.com

The reaction proceeds via a free-radical chain mechanism. chemistrysteps.comucalgary.ca The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the allylic position of the propene chain, which is the most favorable position due to the resonance stabilization of the resulting allylic radical. chemistrysteps.com This allylic radical can then react with a molecule of Br₂, which is present in low concentrations, to form the allylic bromide product and another bromine radical, propagating the chain. chadsprep.com The use of NBS is crucial as it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses the competing electrophilic addition of bromine to the double bond. masterorganicchemistry.comlibretexts.org

In unsymmetrical alkenes, allylic bromination can sometimes lead to a mixture of products due to allylic rearrangement, where the double bond shifts and the bromine adds to a different carbon within the allylic system. masterorganicchemistry.com This occurs because the intermediate allylic radical has two resonance forms, allowing the bromine to attack at more than one position. youtube.com

| Substrate | Reagent/Conditions | Product(s) | Notes |

| Propene | NBS, hν, CCl₄ | 3-Bromo-1-propene | Classic example of allylic bromination. masterorganicchemistry.com |

| 1-Butene | NBS, hν | 3-Bromo-1-butene & 1-Bromo-2-butene | Forms a mixture of constitutional isomers due to an unsymmetrical allylic radical. chemistrysteps.com |

| Cyclopentene | NBS, hν, CCl₄ | 3-Bromocyclopentene | No rearrangement possible, single product formed. masterorganicchemistry.com |

For the synthesis of this compound, a more direct approach involves the addition of molecular bromine (Br₂) across the double bond of 2-allylphenol to form a 1,2-dibromopropane (B165211) intermediate. Subsequent regioselective elimination of one equivalent of hydrogen bromide (HBr) using a base can then generate the desired 2-bromo-1-propene (vinylic bromide) structure.

The concept of controlling olefin geometry (E/Z isomerism) is a cornerstone of modern organic synthesis, although it is not directly applicable to the terminal double bond in this compound. However, understanding the principles of stereocontrol is essential when designing syntheses for related, more complex substituted alkenes.

Advanced methodologies have been developed to afford high stereoselectivity in the formation of vinyl bromides. These methods are particularly important for creating trisubstituted alkenes where the geometry is fixed.

Halodesilylation: One powerful technique involves the halodesilylation of vinylsilanes. Vinylsilanes can be prepared with high stereocontrol, and their subsequent reaction with electrophilic bromine sources like Br₂ or NBS allows for the replacement of the silyl (B83357) group with a bromine atom, typically with retention of the double bond geometry. acs.org

Dehydrobromination: The elimination of HBr from 1,2-dibromoalkanes can be stereoselective. The stereochemical outcome is often dependent on the reaction conditions and the choice of base, proceeding through an anti-periplanar transition state in an E2 elimination mechanism.

Alkyne Addition: Stereoselective methods for synthesizing (E)-trisubstituted vinyl bromides have been developed via the addition of terminal alkynes to in-situ-formed oxocarbenium ions, using MgBr₂·OEt₂ as both a Lewis acid and a bromide source. nih.govnih.gov

Introduction of the Acetoxy Functionality

The final functionalization step in the synthesis of the target molecule is the introduction of the acetoxy group onto the phenolic oxygen. This can be achieved either before or after the bromination of the side chain.

The conversion of a phenolic hydroxyl group to an acetoxy group is a standard esterification reaction. This is typically accomplished by treating the phenolic precursor, such as 3-(2-hydroxyphenyl)-2-bromo-1-propene, with an acetylating agent.

Commonly used reagents and conditions include:

Acetic Anhydride (B1165640): This is a highly effective reagent for acetylation. The reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which activates the phenol and neutralizes the acetic acid byproduct.

Acetyl Chloride: This is a more reactive acetylating agent than acetic anhydride and reacts vigorously with phenols. A base is typically required to scavenge the HCl that is produced.

Solvent-Free Conditions: Efficient acetylations can be performed by simply heating the phenol with acetic anhydride at a moderate temperature (e.g., 60 °C) without any catalyst or solvent, offering a greener and simpler procedure. mdpi.com

Acid Catalysis: In some cases, strong acids like sulfuric acid or dehydrating agents like phosphorus pentoxide can be used to catalyze the direct acetylation of phenols with glacial acetic acid, although yields can be variable. ias.ac.in

| Phenolic Substrate | Acetylating Agent | Conditions | Yield |

| Phenol | Acetic Anhydride | Pyridine, Room Temp | High |

| Various Phenols | Acetic Anhydride | None (Solvent/Catalyst-Free), 60 °C | >95% mdpi.com |

| Phenol | Glacial Acetic Acid | P₂O₅, 100 °C, 1 hr | 40% ias.ac.in |

| 4-Nitrophenol | Acetic Anhydride | NaHCO₃, Room Temp | 98% researchgate.net |

Strategic functionalization of the aromatic ring relies on directing effects to install substituents at specific positions. The synthesis of the 2-allylphenol precursor is a prime example of a directed reaction.

As previously mentioned, the Claisen rearrangement is the classic method for the ortho-allylation of phenols. The reaction proceeds through a concerted pericyclic transition state where the allyl group is transferred from the ether oxygen to the ortho-carbon of the aromatic ring. wikipedia.orgbyjus.com This high regioselectivity for the ortho position is a defining feature of this rearrangement. tandfonline.com

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful alternative for the direct and selective functionalization of aromatic rings. nih.govacs.orgacs.org In these methods, a directing group on the substrate coordinates to a metal catalyst, positioning it to activate a specific C-H bond, often at the ortho position. rsc.org The phenolic hydroxyl group itself can act as a directing group, facilitating a range of ortho-selective transformations, including alkylations, olefinations, and acylations. researchgate.netrsc.orgnih.gov For instance, palladium- and rhodium-based catalytic systems have been developed for the ortho-C–H olefination of phenol derivatives, providing a modern and versatile route to scaffolds similar to 2-allylphenol. nih.govacs.org These advanced methods offer alternative strategies for constructing the core arylpropene structure with high efficiency and selectivity.

Convergent and Divergent Synthetic Routes

The construction of the target molecule can be approached through various synthetic strategies, including both convergent and divergent pathways. The choice of route often depends on factors such as the availability of starting materials, desired yield, and scalability.

A plausible multi-step synthesis of this compound can be envisioned starting from readily available precursors. One potential route commences with the acetylation of 2-hydroxybenzaldehyde to yield 2-acetoxybenzaldehyde. This intermediate can then undergo an olefination reaction to introduce the three-carbon chain.

A subsequent step would involve the selective bromination of the allylic intermediate to yield the final product. The optimization of such a multi-step synthesis involves a careful selection of reagents and reaction conditions for each step to maximize yield and minimize the formation of byproducts.

For instance, the olefination step could be achieved through a Wittig-type reaction using a phosphorus ylide bearing a bromo-substituent. Alternatively, an indium-mediated allylation of 2-acetoxybenzaldehyde with a 2-bromoallyl bromide could be employed, a method known for its utility in carbon-carbon bond formation with aldehydes and ketones. nih.gov

Another potential multi-step approach involves the allylic bromination of a precursor, 3-(2-acetoxyphenyl)-1-propene. This reaction is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comchemistrysteps.com The stability of the resulting allylic radical, which is resonance-stabilized, is a key driving force for this reaction. chemistrysteps.com

Table 1: Illustrative Reaction Conditions for a Proposed Multi-Step Synthesis

| Step | Reaction | Reagents and Conditions | Potential Yield (%) |

| 1 | Acetylation | 2-hydroxybenzaldehyde, Acetic anhydride, Pyridine, rt | >95 |

| 2 | Olefination | 2-acetoxybenzaldehyde, (2-bromoallyl)triphenylphosphonium bromide, Base (e.g., n-BuLi), THF, -78 °C to rt | 60-80 |

| 3 | Allylic Bromination | 3-(2-acetoxyphenyl)-1-propene, NBS, AIBN (cat.), CCl4, reflux | 70-90 |

Note: The yields presented are hypothetical and based on analogous reactions reported in the chemical literature.

A potential one-pot strategy could start from 2-acetoxyphenol and a suitable propargyl halide. The initial O-alkylation would be followed by a hydrobromination of the alkyne moiety. The regioselectivity of the hydrobromination would be a critical factor to control in this approach. Homolytic hydrobromination of alkynes with hydrogen bromide has been shown to be effective for the regio- and stereoselective synthesis of bromoalkenes. researchgate.net

Another one-pot approach could involve the reaction of phenols with bromoalkynes. organic-chemistry.orgnih.gov While these methods typically lead to the formation of benzofurans via a subsequent cyclization, modification of the reaction conditions and reagents could potentially allow for the isolation of the intermediate (Z)-2-bromovinyl phenyl ether derivative.

Catalytic Approaches in Compound Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of complex organic molecules. Both transition-metal catalysis and organocatalysis could play significant roles in the synthesis of this compound and its precursors.

Transition-metal catalysis is instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net In the context of synthesizing this compound, palladium-catalyzed cross-coupling reactions could be employed for the formation of key precursors.

For example, a Heck coupling reaction between 2-acetoxyiodobenzene and 2-bromo-1-propene could potentially form the carbon skeleton of the target molecule. The optimization of such a reaction would involve the careful selection of the palladium catalyst, ligands, base, and solvent to achieve high yields and selectivity.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Precursor Synthesis

| Coupling Reaction | Reactants | Catalyst System | Potential Product |

| Heck Coupling | 2-acetoxyiodobenzene, 2-bromo-1-propene | Pd(OAc)2, P(o-tol)3, Et3N | This compound |

| Suzuki Coupling | 2-acetoxyphenylboronic acid, 1,2-dibromopropene | Pd(PPh3)4, Na2CO3 | This compound |

Note: These are proposed applications of established cross-coupling reactions.

Organocatalysis has emerged as a powerful strategy for enantioselective synthesis, often providing a green and metal-free alternative to traditional methods. In the synthesis of this compound, organocatalysis could be particularly relevant for the stereoselective bromination of an alkene precursor.

For instance, the bromofunctionalization of 3-(2-acetoxyphenyl)-1-propene could potentially be rendered enantioselective through the use of a chiral organocatalyst. researchgate.netrsc.org Chiral thioureas have been shown to catalyze the regio- and stereoselective bromohydrination of alkenes with N-bromosuccinimide. researchgate.net While this introduces a hydroxyl group in addition to the bromine, further modification of the reaction could lead to the desired 2-bromo-1-propene structure. The development of a stereoselective synthesis would be of significant interest for potential applications where a specific stereoisomer is required.

Industrial Production Methods and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. For a compound like this compound, several factors would need to be considered for a safe, efficient, and cost-effective scale-up.

Key considerations for the industrial production of halogenated organic compounds include:

Process Safety: The handling of hazardous reagents such as bromine or N-bromosuccinimide on a large scale requires strict safety protocols and specialized equipment to prevent accidental release and exposure.

Cost of Goods: The selection of starting materials and reagents is critical for the economic viability of the process. The use of expensive catalysts or reagents may be feasible on a lab scale but prohibitive for large-scale production.

Waste Management: The environmental impact of the synthesis must be minimized. This involves developing processes that are atom-economical and generate minimal hazardous waste. The use of recyclable catalysts and solvents is highly desirable.

Process Optimization and Control: On a large scale, even small improvements in yield can have a significant economic impact. Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, efficiency, and scalability for certain reactions.

Regulatory Compliance: The production process must adhere to all relevant national and international regulations regarding chemical manufacturing, safety, and environmental protection.

Given the lack of specific information on the industrial production of this compound, these general principles, which are applicable to the scale-up of many fine chemical syntheses, would serve as a guide.

Mechanistic Investigations of Chemical Transformations of 3 2 Acetoxyphenyl 2 Bromo 1 Propene

Electrophilic and Nucleophilic Reactivity at the Bromine Center

The bromine atom in 3-(2-Acetoxyphenyl)-2-bromo-1-propene is attached to an sp²-hybridized carbon of the double bond, classifying it as a vinylic bromide. This configuration significantly influences its reactivity compared to a more labile allylic or alkyl bromide. Vinylic halides are typically resistant to classical nucleophilic substitution and elimination reactions due to the increased strength of the C(sp²)-Br bond and the steric hindrance of the double bond. However, specific pathways and conditions can induce transformations at this center.

Direct nucleophilic substitution (Sₙ1 or Sₙ2) at the vinylic C-Br bond of this compound is generally disfavored. The Sₙ2 pathway is hindered by the electron density of the π-bond, which repels the incoming nucleophile. The Sₙ1 pathway is unfavorable because it would require the formation of a highly unstable vinylic carbocation.

Despite the low reactivity in classical substitutions, vinylic bromides are excellent substrates for transition-metal-catalyzed cross-coupling reactions. These reactions, while mechanistically different from Sₙ1/Sₙ2 pathways, result in the net substitution of the bromine atom. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, provide effective routes for forming new carbon-carbon bonds at the vinylic position.

For a hypothetical allylic isomer, 3-bromo-1-(2-acetoxyphenyl)prop-1-ene , where bromine is attached to an sp³ carbon adjacent to the double bond, allylic substitution would be a primary reaction pathway. Such a compound could react via both Sₙ1 and Sₙ2 mechanisms, often leading to a mixture of products due to the formation of a resonance-stabilized allylic carbocation intermediate in the Sₙ1 pathway.

| Reaction Type | Substrate | Typical Reagents | Mechanism | Reactivity |

| Nucleophilic Substitution | Vinylic Bromide | Nu⁻ (e.g., OH⁻, CN⁻) | Sₙ1 / Sₙ2 | Very Low / Unfavorable |

| Palladium-Catalyzed Coupling | Vinylic Bromide | R-B(OH)₂, Pd catalyst, Base | Cross-coupling cycles | High |

| Allylic Substitution | Hypothetical Allylic Isomer | Nu⁻ (e.g., OH⁻, CN⁻) | Sₙ1 / Sₙ2 | High |

Elimination of HBr from a vinylic halide like this compound can occur to form an alkyne or an allene, but it requires significantly harsher conditions (e.g., very strong bases like sodium amide, NaNH₂) compared to the elimination from alkyl halides.

The regioselectivity of the elimination is determined by which proton is removed.

Formation of an Alkyne: Removal of the vinylic proton from C1 would lead to the formation of 3-(2-acetoxyphenyl)-1-propyne.

Formation of an Allene: Removal of a proton from the allylic C3 position would result in the formation of 3-(2-acetoxyphenyl)-1,2-propadiene.

The preferred pathway depends on the reaction conditions and the relative acidity of the protons. The stereochemistry of E2 eliminations, which favors an anti-periplanar arrangement of the proton and the leaving group, is a key consideration. askthenerd.com For vinylic systems, this requirement influences which stereoisomer of the starting material will lead to a specific product. askthenerd.com In general, the formation of the more stable, conjugated alkyne is often the thermodynamically favored outcome. The stability of the potential products plays a crucial role in determining the major product, a principle known as Zaitsev's rule in the context of forming substituted alkenes. youtube.com

| Base | Conditions | Potential Product (Major) | Reaction Pathway |

| Sodium Amide (NaNH₂) | High Temperature | 3-(2-acetoxyphenyl)-1-propyne | E2-type Elimination |

| Potassium tert-butoxide | High Temperature | 3-(2-acetoxyphenyl)-1,2-propadiene | E2-type Elimination |

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to electrophilic addition reactions. libretexts.orgutdallas.edu The presence of the bromine atom and the acetoxyphenylmethyl group on the double bond influences the regioselectivity and stereoselectivity of these additions.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the alkene proceeds via the formation of a carbocation intermediate. libretexts.org According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. In this case, the hydrogen would add to C1. The resulting carbocation at C2 is stabilized by the resonance effect of the adjacent bromine atom and the inductive effect of the acetoxyphenylmethyl group. The halide ion then attacks this carbocation. This pattern is referred to as Markovnikov-selective. masterorganicchemistry.com

Halogenation: The addition of halogens like Br₂ or Cl₂ typically proceeds through a cyclic halonium ion intermediate. libretexts.org This mechanism leads to anti-addition, where the two halogen atoms add to opposite faces of the double bond. libretexts.orglibretexts.org The nucleophile (a halide ion) attacks one of the carbons of the cyclic intermediate, opening the ring. libretexts.org The attack occurs at the carbon that can best stabilize a positive charge. utdallas.edumasterorganicchemistry.com

Hydroxylation: Hydroxylation involves the addition of two hydroxyl (-OH) groups across the double bond.

Syn-hydroxylation: Achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄), results in the two -OH groups adding to the same face of the double bond.

Anti-hydroxylation: This is typically a two-step process involving epoxidation with a peroxy acid followed by acid-catalyzed ring-opening of the epoxide. This sequence results in the two -OH groups being on opposite faces of the original double bond. libretexts.org

| Reaction | Reagent(s) | Regioselectivity | Stereochemistry | Product |

| Hydrohalogenation | HBr | Markovnikov | Mixture of syn and anti | 3-(2-Acetoxyphenyl)-1,2-dibromo-propane |

| Halogenation | Br₂ in CCl₄ | N/A | Anti-addition | 3-(2-Acetoxyphenyl)-1,2,2-tribromo-propane |

| Syn-Hydroxylation | 1. OsO₄ 2. NaHSO₃ | N/A | Syn-addition | 3-(2-Acetoxyphenyl)-2-bromo-1,2-propanediol |

| Anti-Hydroxylation | 1. RCO₃H 2. H₃O⁺ | N/A | Anti-addition | 3-(2-Acetoxyphenyl)-2-bromo-1,2-propanediol |

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The alkene in this compound can potentially participate in such reactions.

[2+2] Photocycloaddition: This reaction occurs between two alkene units under photochemical conditions (i.e., exposure to UV light). It involves the formation of a four-membered ring. While specific studies on this compound may not be documented, the propene unit is structurally capable of undergoing such reactions, either with another molecule of itself or with a different alkene, to yield a cyclobutane derivative.

[3+2] Cycloaddition: This type of reaction involves a 3-atom component (like a nitrone or an azide) and a 2-atom component (the alkene). Research on related compounds, such as 3,3,3-tribromo-1-nitroprop-1-ene, has shown successful [3+2] cycloadditions with nitrones to form five-membered isoxazolidine rings with high regio- and stereoselectivity. nih.gov This suggests that the substituted propene skeleton of this compound could be a viable partner in similar cycloaddition reactions.

The propene unit of this compound can undergo addition polymerization to form a long-chain polymer. essentialchemicalindustry.org The polymerization can be initiated by various methods, including free-radical, cationic, or coordination mechanisms.

Ziegler-Natta Polymerization: This is a common industrial method for polymerizing propene. essentialchemicalindustry.org It utilizes a heterogeneous catalyst system, often based on titanium compounds and organoaluminum co-catalysts. core.ac.ukmdpi.com The mechanism involves the monomer inserting into the transition metal-carbon bond of the growing polymer chain. The presence of multiple types of active sites on the catalyst can lead to polymers with varying structures and properties. core.ac.uk

Transformations at the Acetoxyphenyl Group

The acetoxy group attached to the phenyl ring is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. Furthermore, its proximity to the reactive allylic system can facilitate intramolecular cyclization events.

Ester Hydrolysis and Transesterification

Ester hydrolysis of this compound involves the cleavage of the ester linkage to yield the corresponding phenol (B47542), 2-(2-bromoallyl)phenol, and acetic acid. This reaction is typically catalyzed by acids or bases. The base-catalyzed mechanism proceeds via a nucleophilic acyl substitution pathway. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the phenoxide leaving group, which is then protonated to yield the final phenol product.

Acid-catalyzed hydrolysis, on the other hand, begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfer steps, an alcohol is eliminated, and the carboxylic acid is regenerated.

Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the acetyl group for a different alkoxy group. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The efficiency of both hydrolysis and transesterification can be influenced by factors such as the concentration of the catalyst, temperature, and the nature of the solvent.

| Reaction | Catalyst | Nucleophile | Product |

| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | Water | 2-(2-bromoallyl)phenol |

| Transesterification | Acid (e.g., H2SO4) or Base (e.g., NaOMe) | Alcohol (R-OH) | 2-(2-bromoallyl)phenyl ether |

Intramolecular Cyclization Reactions Involving the Acetoxy and Alkene/Aryl Moieties

The spatial arrangement of the acetoxy group and the neighboring alkene and aryl functionalities in this compound allows for the possibility of intramolecular cyclization reactions. Under specific conditions, typically involving a Lewis acid or a transition metal catalyst, the oxygen atom of the acetoxy group can act as an internal nucleophile.

One potential pathway involves the activation of the double bond by a Lewis acid, rendering it more susceptible to nucleophilic attack. The lone pair of electrons on the carbonyl oxygen of the acetoxy group can then attack the activated alkene, leading to the formation of a cyclic intermediate. Subsequent rearrangement and loss of a proton can result in the formation of a furan or pyran ring system fused to the benzene (B151609) ring.

Alternatively, palladium-catalyzed intramolecular processes can occur. Oxidative addition of the C-Br bond to a palladium(0) species can be followed by intramolecular carbopalladation of the double bond. The resulting organopalladium intermediate can then undergo further reactions, including cyclization involving the acetoxy group, to form complex heterocyclic structures. The regioselectivity and stereoselectivity of these cyclization reactions are highly dependent on the nature of the catalyst, ligands, and reaction conditions employed.

Palladium-Mediated Cross-Coupling Reactions

The vinyl bromide moiety in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry due to their broad substrate scope and functional group tolerance.

Elucidation of Catalytic Cycles and Intermediates

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, involves a catalytic cycle consisting of three key elementary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. thermofishersci.in

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle.

Transmetalation/Migratory Insertion: In reactions like the Suzuki coupling, the next step is transmetalation, where an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium(II) center, displacing the bromide ion. In Heck-type reactions, this step involves the coordination of an alkene followed by migratory insertion of the alkene into the palladium-carbon bond.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired cross-coupled product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The specific intermediates in the catalytic cycle for this compound will depend on the specific cross-coupling reaction being performed. For example, in a Suzuki coupling with an arylboronic acid, a key intermediate would be a palladium(II) species bearing both the 3-(2-acetoxyphenyl)-1-propen-2-yl group and the aryl group from the boronic acid.

| Step | Description | Key Intermediate |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond | (3-(2-Acetoxyphenyl)-1-propen-2-yl)Pd(II)-Br |

| Transmetalation | Transfer of an organic group from an organometallic reagent to Pd(II) | (3-(2-Acetoxyphenyl)-1-propen-2-yl)Pd(II)-R |

| Reductive Elimination | Coupling of the two organic groups and regeneration of Pd(0) | R-(3-(2-Acetoxyphenyl)-1-propen-2-yl) |

Ligand Effects on Reaction Selectivity

The choice of ligand coordinated to the palladium center plays a crucial role in controlling the outcome of the cross-coupling reaction. Ligands can influence the rate, selectivity, and stability of the catalyst. semanticscholar.orgnih.gov Key ligand properties that affect selectivity include:

Steric Bulk: Bulky ligands can influence the regioselectivity of migratory insertion in Heck-type reactions and can promote reductive elimination. nih.gov

Electronic Properties: Electron-donating ligands can increase the electron density on the palladium center, which can facilitate oxidative addition but may slow down reductive elimination. Conversely, electron-withdrawing ligands can have the opposite effect.

Bite Angle: For bidentate phosphine ligands, the natural bite angle can influence the geometry of the palladium complex and, consequently, the ease of reductive elimination.

In the context of this compound, the choice of ligand can be critical in controlling the regioselectivity of the reaction, particularly if the coupling partner is also unsymmetrical. For instance, in a Heck reaction, the ligand can influence whether the incoming group adds to the internal or terminal carbon of the double bond. Furthermore, certain ligands can help to suppress side reactions, such as β-hydride elimination, which can be a competing pathway in reactions involving allylic systems.

Radical Reactions and Oxidative/Reductive Pathways

In addition to ionic and organometallic pathways, this compound can participate in radical reactions. The relatively weak C-Br bond can be homolytically cleaved under the influence of radical initiators (e.g., AIBN) or photolysis to generate a vinyl radical.

This vinyl radical is a highly reactive intermediate that can undergo a variety of transformations. For example, it can participate in intermolecular radical additions to alkenes or alkynes, leading to the formation of new carbon-carbon bonds. Intramolecularly, the vinyl radical can add to the adjacent phenyl ring, which could initiate a cyclization cascade to form polycyclic aromatic compounds. nih.gov

Oxidative pathways for this compound can involve reactions that target the double bond. For instance, epoxidation with a peroxy acid would yield the corresponding epoxide. Dihydroxylation using reagents like osmium tetroxide would lead to the formation of a diol. Ozonolysis would cleave the double bond, yielding carbonyl compounds.

Reductive pathways can focus on the cleavage of the carbon-bromine bond. This can be achieved using various reducing agents, such as tin hydrides (e.g., tributyltin hydride) via a radical chain mechanism, or through catalytic hydrogenation. Reductive dehalogenation would yield 3-(2-acetoxyphenyl)-1-propene. Depending on the reaction conditions, the double bond could also be reduced.

| Reaction Type | Reagent/Condition | Potential Product(s) |

| Radical Addition | AIBN, alkene | Carbon-carbon bond formation |

| Intramolecular Radical Cyclization | Radical initiator | Polycyclic aromatic compounds |

| Epoxidation | m-CPBA | This compound oxide |

| Dihydroxylation | OsO4, NMO | 3-(2-Acetoxyphenyl)-2-bromo-1,2-propanediol |

| Reductive Dehalogenation | Bu3SnH, AIBN | 3-(2-Acetoxyphenyl)-1-propene |

Rearrangement Reactions

The principal rearrangement pathway for this compound is an intramolecular Heck reaction. This reaction facilitates the formation of a new carbon-carbon bond within the molecule, leading to a cyclized product. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor.

The generally accepted mechanism for the intramolecular Heck reaction of this compound to form 3-methylcoumarin is initiated by the oxidative addition of the vinyl bromide to a coordinatively unsaturated palladium(0) species. This step forms a vinylpalladium(II) intermediate. The geometric constraints of the molecule then favor an intramolecular migratory insertion of the alkene moiety into the vinyl-palladium bond. This key step results in the formation of a six-membered ring. Subsequent β-hydride elimination from the resulting alkylpalladium intermediate generates the cyclized product, 3-methylcoumarin, and a hydridopalladium(II) species. The catalytic cycle is completed by the reductive elimination of HBr from the hydridopalladium(II) complex in the presence of a base, which regenerates the active palladium(0) catalyst.

The regioselectivity of the migratory insertion step is crucial in determining the structure of the final product. For this compound, a 6-endo-trig cyclization is favored, leading to the formation of the six-membered coumarin ring. The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and selectivity of this rearrangement reaction.

Detailed research findings on the intramolecular Heck reaction of similar substrates provide insights into the expected outcomes for this compound. Studies on related aryl halides tethered to alkenes have demonstrated the feasibility of forming six-membered rings with high efficiency. The reaction conditions typically involve a palladium catalyst such as palladium(II) acetate (B1210297), a phosphine ligand like triphenylphosphine, and a base, for instance, a tertiary amine or an inorganic carbonate. The solvent of choice is often a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

While specific experimental data for the rearrangement of this compound is not extensively documented in publicly available literature, the established principles of the intramolecular Heck reaction allow for a reliable prediction of its behavior. The following table outlines typical conditions and expected outcomes based on analogous transformations.

Typical Reaction Conditions for the Intramolecular Heck Rearrangement

| Parameter | Condition | Role/Rationale |

|---|---|---|

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Active palladium source for the catalytic cycle. |

| Ligand | P(o-tol)₃ or PPh₃ | Stabilizes the palladium catalyst and influences reactivity and selectivity. |

| Base | Et₃N, K₂CO₃, or Ag₂CO₃ | Neutralizes the HBr formed during the reaction, regenerating the Pd(0) catalyst. |

| Solvent | Acetonitrile, DMF, or Toluene | Provides a suitable medium for the reaction; polarity can influence reaction rates. |

| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Product | 3-Methylcoumarin | The expected product of the 6-endo-trig intramolecular cyclization. |

The intramolecular Heck reaction represents a key mechanistic pathway for the transformation of this compound, offering a direct route to the valuable coumarin core structure. Further detailed experimental studies on this specific substrate would be beneficial to fully optimize the reaction conditions and explore the substrate scope.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Analysis

NMR spectroscopy is a cornerstone technique for the structural and dynamic investigation of organic molecules in solution. For a compound like 3-(2-Acetoxyphenyl)-2-bromo-1-propene, various NMR experiments can unravel its connectivity, stereochemistry, and conformational dynamics, which are crucial for understanding reaction mechanisms.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the covalent framework of complex molecules like this compound and its reaction products. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) map the correlations between nuclei, allowing for a definitive structural elucidation.

COSY experiments would establish the connectivity of protons within the same spin system, for example, by showing correlations between the protons on the propene unit and any adjacent aliphatic protons in a reaction product.

HSQC provides direct one-bond correlation between protons and the carbons they are attached to, enabling the assignment of carbon signals based on their known proton assignments.

HMBC is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the connection between the acetoxyphenyl group and the bromo-propene moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal the spatial proximity between atoms, which is vital for determining stereochemistry and conformation in solution. diva-portal.org

| 2D NMR Technique | Type of Information Provided | Application to this compound |

|---|---|---|

| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through bonds (typically 2-3 bonds) | Confirms proton connectivity within the propene and phenyl groups. |

| HSQC (Heteronuclear Single Quantum Coherence) | Direct ¹H-¹³C correlations (one bond) | Assigns specific carbon atoms based on attached proton signals. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations (2-4 bonds) | Establishes the connectivity between the acetoxy, phenyl, and propene fragments. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space | Provides insights into the 3D structure and preferred conformation in solution. diva-portal.org |

Molecules are not static entities; they undergo various dynamic processes, such as bond rotations and conformational changes. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these processes that occur on the millisecond timescale. copernicus.orgresearchgate.net For this compound, several rotational barriers could be investigated:

Rotation around the Phenyl-C(3) bond: Steric hindrance between the ortho-acetoxy group and the bromo-propene side chain may lead to hindered rotation. DNMR could be used to measure the energy barrier for this rotation.

Rotation around the O-Acetyl bond: The acetoxy group itself can exhibit restricted rotation.

By monitoring the NMR line shapes at different temperatures, it is possible to observe the coalescence of signals as the rate of a dynamic process increases. unibas.it From this data, the free energy of activation (ΔG‡) for the conformational exchange can be calculated, providing quantitative information about the molecule's flexibility. unibas.it Such studies are critical for understanding how the molecule's shape influences its reactivity.

The chemical shift of a carbon nucleus is highly sensitive to its local electronic and steric environment. This sensitivity makes ¹³C NMR a valuable tool for stereochemical assignments. In reactions involving the double bond of this compound, different stereoisomers (e.g., diastereomers) may be formed. The distinct steric environments in these isomers would result in different ¹³C chemical shifts, particularly for the carbons at or near the stereocenters. By comparing the observed chemical shifts with those predicted by computational models or empirical data from similar compounds, the relative stereochemistry of the products can often be determined. unibas.it

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes on Stereochemical Sensitivity |

|---|---|---|

| C=O (Acetoxy) | 168-172 | Relatively insensitive to remote stereocenters. |

| C-1 (Propene, =CH₂) | 115-125 | Sensitive to the geometry of the double bond and substituents on C-3. |

| C-2 (Propene, =CBr) | 125-135 | Directly at a key position, sensitive to cis/trans isomerism. |

| C-3 (Propene, -CH₂-) | 30-40 | Chemical shift will vary significantly depending on the conformation and stereochemistry of adjacent centers in reaction products. |

| Aromatic Carbons | 110-155 | Ortho and ipso carbons are most affected by the conformation of the side chain. |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Reaction Products

While NMR provides information about the structure in solution, X-ray crystallography gives a precise, atomic-resolution picture of the molecule in the solid state. nih.gov This technique is invaluable for determining the exact three-dimensional structure, including bond lengths, bond angles, and torsion angles, of crystalline analogues or reaction products of this compound.

The crystal structure reveals the preferred conformation of the molecule in the solid state. For the acetoxyphenyl group, studies have shown a preference for a conformation where the planar acetoxy group is perpendicular to the phenyl ring to minimize steric hindrance. bohrium.com The crystal structure would confirm the specific torsion angles around the C(phenyl)-C(propene) and C(phenyl)-O(ester) bonds, providing a static snapshot of the molecule's lowest energy conformation in the crystal lattice. Furthermore, the analysis shows how individual molecules pack together, which can influence the material's physical properties. The arrangement of molecules, whether in herringbone, layered, or other motifs, is dictated by the interplay of intermolecular forces. researchgate.net

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. nih.gov For a molecule containing bromine, an aromatic ring, and an ester group, several types of interactions are expected to play a key role in stabilizing the crystal packing:

C-H···O Hydrogen Bonds: The hydrogen atoms on the phenyl ring or the propene unit can interact with the oxygen atoms of the acetoxy group.

C-H···π Interactions: A hydrogen atom from one molecule can interact with the electron-rich face of the phenyl ring of a neighboring molecule. nih.gov

Bromine Interactions: The bromine atom can participate in halogen bonding (Br···O) or other weak interactions like Br···Br contacts, which can significantly influence the crystal packing. nih.govresearchgate.net

Understanding these interactions is not only fundamental to solid-state chemistry but can also provide insights into molecular recognition processes. nih.gov

| Interaction Type | Description | Potential Role in Crystal Packing |

|---|---|---|

| C-H···O | A weak hydrogen bond between a C-H donor and an oxygen acceptor. | Links molecules into chains or sheets, often involving the acetoxy group. |

| C-H···π | An interaction between a C-H bond and the π-electron system of the phenyl ring. nih.gov | Contributes to the stacking of aromatic rings and overall crystal stability. |

| Halogen Bonding (Br···O) | An attractive interaction between the electrophilic region of the bromine atom and a nucleophile (oxygen). | Acts as a directional force, organizing molecules into specific architectures. researchgate.net |

| Br···Br Interactions | Weak interactions between bromine atoms on adjacent molecules. nih.gov | Can help stabilize the packing arrangement, particularly in bromine-rich compounds. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The infrared and Raman spectra of "this compound" are expected to exhibit characteristic bands corresponding to its distinct functional groups: the acetoxy group, the aromatic ring, the carbon-carbon double bond, and the carbon-bromine bond. By monitoring the appearance or disappearance of these key vibrational bands, the progress of a chemical reaction to form or modify this compound can be effectively tracked.

The acetoxy group will be readily identifiable by a strong carbonyl (C=O) stretching vibration in the IR spectrum, typically appearing in the range of 1760-1770 cm⁻¹. Another significant band for this group is the C-O stretching vibration, expected around 1200-1220 cm⁻¹.

The presence of the ortho-substituted benzene (B151609) ring can be confirmed by several characteristic vibrations. Aromatic C-H stretching bands are anticipated just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). docbrown.info Carbon-carbon stretching vibrations within the ring will produce a set of bands in the 1450-1600 cm⁻¹ region. docbrown.info Out-of-plane C-H bending vibrations are also diagnostic for the substitution pattern; for an ortho-disubstituted ring, a strong band is expected in the 740-785 cm⁻¹ range.

The propene moiety introduces vibrations associated with the C=C double bond and allylic C-H bonds. The C=C stretching vibration is expected to produce a band of variable intensity around 1640-1650 cm⁻¹ in both IR and Raman spectra. The C-H stretching vibrations of the vinyl group (=CH₂) will appear in the 3010-3095 cm⁻¹ range, while the C-H bending modes will be observed at lower frequencies.

Finally, the carbon-bromine bond (C-Br) will give rise to a stretching vibration at lower wavenumbers, typically in the range of 500-600 cm⁻¹. This band's position can be influenced by the conformation of the molecule. The following table summarizes the predicted key vibrational frequencies for "this compound".

Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Acetoxy | C=O stretch | 1760-1770 |

| Acetoxy | C-O stretch | 1200-1220 |

| Aromatic | C-H stretch | 3050-3100 |

| Aromatic | C=C stretch | 1450-1600 |

| Aromatic | C-H out-of-plane bend (ortho) | 740-785 |

| Propene | =C-H stretch | 3010-3095 |

| Propene | C=C stretch | 1640-1650 |

| Alkyl Halide | C-Br stretch | 500-600 |

Due to rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the propene unit and the C-C bond of the allyl group, "this compound" can exist as a mixture of conformational isomers. Vibrational spectroscopy is a sensitive technique for studying such isomerism, as different conformers may exhibit distinct vibrational frequencies, especially for modes involving the atoms that change their relative positions.

The C-Br stretching vibration is particularly sensitive to the conformational state of the molecule. Different rotational isomers can lead to multiple bands in the C-Br stretching region of the IR and Raman spectra. By analyzing the spectra at various temperatures, it is possible to study the equilibrium between different conformers. As the temperature changes, the relative populations of the conformers will shift, leading to changes in the relative intensities of the corresponding vibrational bands. This allows for the determination of the enthalpy difference between the isomers. For structurally similar alkyl halides, multiple C-Cl stretching bands have been observed and assigned to different rotational isomers. umich.edu

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of "this compound", providing information about its molecular weight and structural features through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak of "this compound" is expected to appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This characteristic isotopic pattern is due to the presence of the bromine atom, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. jove.comyoutube.com

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, dictated by the stability of the resulting cations and neutral fragments. A primary fragmentation pathway is likely the loss of a bromine radical (•Br), leading to a stable allylic cation. Another significant fragmentation would be the cleavage of the acetoxy group. Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetoxy group is a common fragmentation pathway for phenyl acetates, which would result in a fragment ion corresponding to the hydroxyphenyl derivative. researchgate.net Cleavage of the entire acetoxy group as a radical (•OCOCH₃) or loss of acetic acid (CH₃COOH) are also plausible fragmentation routes. Alpha cleavage at the bond between the aromatic ring and the propenyl side chain could also occur.

The following table outlines the predicted major fragment ions for "this compound" in an EI-MS experiment.

Predicted Major Fragment Ions for this compound in EI-MS

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|---|

| 254 | 256 | [M]⁺ | - |

| 175 | 175 | [M - Br]⁺ | •Br |

| 212 | 214 | [M - CH₂CO]⁺ | CH₂=C=O |

| 195 | 197 | [M - OCOCH₃]⁺ | •OCOCH₃ |

| 133 | 133 | [M - Br - CH₂CO]⁺ | •Br, CH₂=C=O |

By using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), it is possible to monitor the progress of a reaction in real-time. The disappearance of reactant peaks and the appearance of the characteristic molecular ion and fragment ion peaks of "this compound" would confirm the formation of the desired product and allow for the optimization of reaction conditions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 3-(2-Acetoxyphenyl)-2-bromo-1-propene would involve modeling the electron density to derive key properties such as its geometry, orbital energies, and charge distribution. Such calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to approximate the molecular orbitals. researchgate.net

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, involves finding the lowest energy structure on the potential energy surface. For a flexible molecule like this, with several rotatable single bonds, a conformational analysis is necessary to explore the various possible spatial arrangements (conformers) and identify the global minimum energy structure. This would reveal the most likely shape the molecule adopts and provide the foundation for all subsequent calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.62 | Energy difference between HOMO and LUMO |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and bonding interactions within a molecule. ijnc.irnih.gov It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. researchgate.net For this compound, NBO analysis would quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions, known as hyperconjugation, stabilize the molecule. The analysis would reveal the strength of interactions, such as those between the lone pairs on the oxygen and bromine atoms and the anti-bonding orbitals of adjacent bonds, providing insight into the molecule's electronic stability. nih.gov

Interactive Data Table: NBO Analysis of Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | σ* (C-C) | 2.5 |

| LP (Br) | π* (C=C) | 1.8 |

| π (C=C) | π* (Aryl) | 20.3 |

*LP denotes a lone pair orbital.

DFT calculations can be used to determine various reactivity indices that predict how a molecule will behave in a chemical reaction. Global descriptors like chemical potential (μ), hardness (η), and electrophilicity (ω) provide a general measure of a molecule's reactivity. scholarsresearchlibrary.com

Local selectivity descriptors, such as Fukui functions or Parr functions, are used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. scholarsresearchlibrary.com For this compound, these calculations would identify which specific atoms are most susceptible to attack. For instance, the analysis would likely indicate the allylic carbon bearing the bromine as a primary electrophilic site, and the carbons of the double bond as potential sites for radical or nucleophilic addition. scholarsresearchlibrary.com

Reaction Mechanism Elucidation via Transition State Search

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By locating and characterizing transition states—the high-energy structures that connect reactants to products—researchers can understand the step-by-step mechanism of a reaction.

For a given reaction involving this compound, such as a nucleophilic substitution or an addition reaction, computational methods can be used to construct a reaction energy profile. researchgate.netresearchgate.net This profile plots the energy of the system as it progresses from reactants, through transition states and any intermediates, to the final products. The height of the energy barriers (activation energies) on this profile determines the rate of each step. By comparing the energy profiles of different possible pathways, the most favorable (lowest energy) reaction mechanism can be identified. researchgate.net This provides a detailed theoretical understanding of how the compound is likely to react under specific conditions.

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific computational chemistry and theoretical studies focused on the compound This compound . Consequently, detailed research findings, including data on activation barriers, rate-determining steps, and conformational analysis through molecular dynamics and molecular mechanics simulations for this particular molecule, are not available in the public domain.

The requested article sections, "5.2.2. Activation Barriers and Rate Determining Steps" and "5.3. Molecular Dynamics and Molecular Mechanics Simulations for Conformational Studies," require in-depth data and analysis that are contingent on dedicated research studies. Without such studies, it is not possible to provide scientifically accurate and detailed information as stipulated in the instructions.

General methodologies in computational chemistry exist for determining such properties; however, their application to a specific compound like this compound necessitates a focused research effort. The current body of scientific literature does not appear to contain these specific investigations. Therefore, the generation of an article with the requested detailed findings and data tables for this compound cannot be fulfilled at this time.

Synthetic Utility and Applications in Complex Molecule Synthesis

Building Block for Natural Product Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Molecules like 3-(2-Acetoxyphenyl)-2-bromo-1-propene serve as valuable starting points or intermediates in these multi-step sequences.

The construction of the fundamental carbon framework, or core skeleton, of a natural product is a primary challenge in its total synthesis. The vinyl bromide moiety of this compound is particularly well-suited for this purpose, as it can participate in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon bonds. researchgate.netmdpi.com

Vinyl halides are key precursors in reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings. mdpi.com This reactivity allows for the direct attachment of the propene unit to various other molecular fragments. For instance, a Suzuki coupling reaction could be employed to join the vinyl bromide with an aryl or vinyl boronic acid, creating a new, more complex diene or stilbene-like structure, which are common motifs in natural products. researchgate.netresearchgate.net The ability to form sp²-sp² carbon bonds with high efficiency and selectivity is a cornerstone of modern synthetic strategy. youtube.com

Table 1: Potential Cross-Coupling Reactions for Skeleton Construction

| Reaction Name | Coupling Partner | Resulting Bond Type | Potential Application |

| Suzuki Coupling | Organoboron Reagent | C(sp²)-C(sp²) / C(sp²)-C(sp³) | Formation of biaryl or conjugated systems |

| Heck Coupling | Alkene | C(sp²)-C(sp²) | Elongation of carbon chains, synthesis of dienes |

| Stille Coupling | Organotin Reagent | C(sp²)-C(sp²) / C(sp²)-C(sp³) | Versatile C-C bond formation |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Synthesis of enyne frameworks |

Precursor for Advanced Organic Materials

The unique electronic and structural features of this compound make it an intriguing candidate as a precursor for advanced organic materials with tailored properties.

The compound can be classified as a functionalized styrenic monomer. tandfonline.com The propene side chain offers a site for polymerization. While the 2-bromo substituent might influence the reactivity of the double bond, it is conceivable that under specific conditions, such as radical or anionic polymerization, it could be incorporated into a polymer backbone. acs.orgresearchgate.net

If successfully polymerized, the resulting material would be a specialty polymer with pendant 2-acetoxyphenyl and bromine groups at regular intervals. osti.gov These functional groups could impart unique properties to the polymer:

Post-Polymerization Modification: The bromine atoms along the polymer chain could serve as handles for further chemical reactions, allowing for the grafting of other polymer chains or the attachment of specific functional molecules.

Tunable Properties: The acetoxy group could be hydrolyzed to a phenolic hydroxyl group. This transformation would dramatically alter the polymer's solubility, polarity, and hydrogen-bonding capabilities, potentially creating materials suitable for applications in membranes, coatings, or resins.

The synthesis of materials for optoelectronic applications often relies on molecules containing conjugated π-systems and aromatic rings. The acetoxyphenyl group in this compound serves as a fundamental aromatic scaffold. Through cross-coupling reactions at the vinyl bromide position, this scaffold can be extended and elaborated into larger conjugated systems. For example, coupling it with other aromatic or heteroaromatic units could generate molecules with specific photophysical properties, such as fluorescence or phosphorescence. The presence of the ester and bromo substituents can also modulate the electronic properties of the aromatic ring, tuning its electron density and influencing the energy levels of the resulting material's molecular orbitals.

In supramolecular chemistry, the molecule could be used to build larger, well-defined architectures through non-covalent interactions. The acetoxy group and the aromatic ring can participate in hydrogen bonding and π–π stacking interactions, respectively, which are crucial for the self-assembly of complex structures.

Enabling Reactions for Diversified Chemical Libraries

The creation of diversified chemical libraries is essential for drug discovery and materials science, as it allows for the rapid synthesis and screening of many related compounds. This compound is an excellent starting point for generating such libraries due to the versatile reactivity of its vinyl bromide group. researchgate.netorganic-chemistry.org

By employing palladium-catalyzed cross-coupling reactions, a single precursor can be combined with a vast array of different building blocks. nih.govrsc.org For example, reacting this compound with a library of 100 different boronic acids in a Suzuki coupling reaction would, in principle, generate 100 unique products in a highly efficient manner. This approach, known as diversity-oriented synthesis, leverages the reliability and broad substrate scope of modern coupling reactions to explore chemical space. organic-chemistry.org A novel reactivity pattern for vinyl bromides, known as cine-substitution, offers a further method to transform the functional group into a structurally distinct product, adding another layer of diversity. organic-chemistry.org

Table 2: Compound Utility in Generating Chemical Diversity

| Reactive Site | Reaction Type | Source of Diversity | Resulting Structures |

| Vinyl Bromide | Pd-catalyzed Cross-Coupling | Library of coupling partners (boronic acids, stannanes, alkynes, etc.) | Diverse array of substituted alkenes |

| Acetoxy Group | Hydrolysis then Derivatization | Library of acylating or alkylating agents | Varied esters, ethers, and other phenol (B47542) derivatives |

| Alkene | Addition Reactions | Library of electrophiles | Functionalized saturated propane (B168953) derivatives |

This strategic approach allows chemists to systematically modify a core scaffold, enabling the exploration of structure-activity relationships and the discovery of new molecules with desired biological or material properties.

Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples of "this compound" being directly utilized as a chiral auxiliary or as a precursor for the synthesis of chiral ligands in asymmetric synthesis. The role of a chiral auxiliary typically involves temporarily incorporating a chiral molecule to guide the stereoselective formation of a new chiral center, which is then cleaved from the substrate. Similarly, chiral ligands, which are crucial components of asymmetric catalysis, are synthesized from chiral precursors to create a chiral environment around a metal catalyst, thereby inducing enantioselectivity in a reaction.

While the molecular structure of this compound contains functionalities that could theoretically be modified for such applications, there is no documented evidence in the reviewed literature of its use in this context. The development of novel chiral auxiliaries and ligands is a significant area of chemical research, but it appears this particular compound has not been reported for these specific applications.

Further investigation into derivatives or analogues of this compound might reveal applications in asymmetric synthesis; however, based on the available information, the direct use of this compound as a chiral auxiliary or a precursor to chiral ligands remains undocumented.

Derivatives and Analogues: Structure Reactivity Relationships

Systematic Modification of the Bromine Atom

The bromine atom, situated on a vinylic carbon, is a key determinant of the molecule's reactivity profile. Its electronegativity, size, and position on the propene unit are critical factors.

Replacing the bromine atom with other halogens (fluorine, chlorine, or iodine) significantly alters the molecule's reactivity, primarily due to differences in carbon-halogen (C-X) bond strength and the halogen's ability to act as a leaving group. sydney.edu.aumsu.edu The C-X bond strength decreases down the group from fluorine to iodine (C-F > C-Cl > C-Br > C-I). sydney.edu.au Consequently, alkyl fluorides are generally less reactive than other alkyl halides because of the high strength of the C-F bond. sydney.edu.au

Conversely, the stability of the halide anion (X⁻), which influences its effectiveness as a leaving group, increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻). msu.edu This trend is reflected in the acidity of the corresponding hydrohalic acids (HI > HBr > HCl > HF). msu.edu Therefore, in nucleophilic substitution reactions where the C-X bond is broken, the reactivity is expected to increase from the fluoro to the iodo analogue. For a hypothetical Sₙ2 reaction, the rate would increase in the order: 3-(2-Acetoxyphenyl)-2-fluoro-1-propene < 3-(2-Acetoxyphenyl)-2-chloro-1-propene < 3-(2-Acetoxyphenyl)-2-bromo-1-propene < 3-(2-Acetoxyphenyl)-2-iodo-1-propene. msu.edu

Table 1: Influence of Halogen Identity on C-X Bond Properties and Expected Reactivity

| Halogen (X) | C-X Bond Strength (kJ/mol) | Halide Leaving Group Ability | Expected Relative Reactivity |

| F | ~485 | Poorest | Lowest |

| Cl | ~340 | Moderate | Moderate |

| Br | ~285 | Good | High |

| I | ~210 | Best | Highest |

This interactive table summarizes the key properties of different halogens when substituted at the 2-position of the propene chain. Note that bond energies are approximate values for a C-X bond.

The location of the bromine atom on the three-carbon propene unit results in distinct positional isomers with dramatically different reactivities. The parent compound is a vinylic halide, but isomers where the bromine is at the 1- or 3-position would be allylic or homoallylic halides, respectively.

2-Bromo Isomer (Vinylic Halide): In this compound, the bromine is attached to an sp²-hybridized carbon of the double bond. Vinylic halides are generally unreactive in both Sₙ1 and Sₙ2 reactions. Sₙ2 reactions are difficult due to the increased strength of the sp² C-Br bond and steric hindrance. Sₙ1 reactions are disfavored because the resulting vinylic carbocation is highly unstable.

1-Bromo Isomer (Allylic Halide): A hypothetical isomer, 1-bromo-3-(2-acetoxyphenyl)-1-propene, would be an allylic halide. Allylic halides are exceptionally reactive in nucleophilic substitution reactions. This heightened reactivity is due to the formation of a resonance-stabilized allylic carbocation intermediate in Sₙ1 reactions and a more accessible reaction center for Sₙ2 reactions.

3-Bromo Isomer (Homoallylic Halide): The isomer 3-bromo-1-(2-acetoxyphenyl)-1-propene places the bromine on the carbon adjacent to the phenyl ring. The reactivity of this isomer in substitution reactions would be influenced by the phenyl group. For instance, in the addition of HBr to 3-phenylpropene, the bromine adds to the benzylic position (C1) under Markovnikov conditions, forming 1-bromo-1-phenylpropane, but to the terminal carbon (C3) under anti-Markovnikov (peroxide) conditions, forming 1-bromo-3-phenylpropane. doubtnut.com This demonstrates how reaction conditions can dictate the isomeric product formed and highlights the unique reactivity conferred by each position.

Exploration of Substituents on the Phenyl Ring

Modifying the phenyl ring with various substituents allows for the fine-tuning of the molecule's electronic properties and steric profile, which in turn affects the reactivity of the entire molecule.

The electronic nature of substituents on the phenyl ring can be quantified by the Hammett equation (log(k/k₀) = σρ), which relates reaction rates (k) of substituted derivatives to a reference reaction (k₀). wikipedia.org The substituent constant (σ) measures the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. wikipedia.orglibretexts.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups have positive σ values. They withdraw electron density from the phenyl ring through inductive and/or resonance effects. libretexts.org This deactivates the ring towards electrophilic aromatic substitution but can activate it towards nucleophilic aromatic substitution. orgosolver.com In the context of this compound, an EWG on the phenyl ring would make the π-system less nucleophilic.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups have negative σ values. They donate electron density to the ring, activating it towards electrophilic substitution. libretexts.org An EDG on the phenyl ring would increase the nucleophilicity of the double bond in the propene chain, potentially accelerating addition reactions.

The Hammett plot for the hydrolysis of substituted ethyl cinnamates, a structurally related system, shows a positive ρ value, indicating that the reaction is accelerated by electron-withdrawing substituents that stabilize the developing negative charge in the transition state. walisongo.ac.id

Table 2: Hammett Constants (σₚ) for Common Phenyl Substituents and Their Electronic Effect

| Substituent | Hammett Constant (σₚ) | Electronic Effect | Expected Effect on Electrophilic Addition to Propene |

| -OCH₃ | -0.27 | Strong Electron-Donating | Rate Increase |

| -CH₃ | -0.17 | Weak Electron-Donating | Rate Increase |

| -H | 0.00 | Neutral (Reference) | Reference Rate |

| -Cl | +0.23 | Weak Electron-Withdrawing | Rate Decrease |

| -CN | +0.66 | Strong Electron-Withdrawing | Rate Decrease |

| -NO₂ | +0.78 | Strong Electron-Withdrawing | Rate Decrease |

This interactive table shows how different substituents on the phenyl ring can be expected to alter the reactivity of the double bond based on their electronic properties.

The placement of substituents at the ortho position relative to the propenyl group can introduce significant steric hindrance, which can impede the approach of reagents to nearby reactive sites. This phenomenon is often referred to as the "ortho effect." wikipedia.org

Generally, ortho-substituted benzyl (B1604629) halides exhibit slower solvolysis rates compared to their para isomers because the ortho group sterically hinders the nucleophilic attack or solvation of the transition state. nih.gov For example, nitration of tert-butylbenzene (B1681246) results in significantly less ortho-substituted product compared to methylbenzene, highlighting the impact of substituent size. libretexts.org In the case of this compound derivatives, introducing a bulky group at the C6 position (ortho to the propenyl chain) would likely hinder reactions involving the double bond or the benzylic C3 carbon. This steric shield would raise the activation energy for reactions at these sites, leading to a decrease in reaction rate compared to less hindered meta- or para-substituted analogues. numberanalytics.com

Variation of the Acetoxy Group and Related Esters

The acetoxy group (-OCOCH₃) is not merely a passive spectator; its structure can be varied to modulate the electronic properties of the phenyl ring and its own reactivity, particularly towards hydrolysis. Replacing the acetyl group with other acyl groups (e.g., formyl, benzoyl, pivaloyl) alters both electronic and steric factors.

The rate of hydrolysis of phenyl esters is sensitive to the nature of the acyl group. mdpi.com The reactivity of the ester's carbonyl carbon towards nucleophilic attack is a key factor.

Electronic Effects: Replacing the methyl group of the acetate (B1210297) with a more electron-withdrawing group (e.g., -CF₃ in a trifluoroacetyl group) would increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis. Conversely, a more electron-donating group (e.g., a tert-butyl group in a pivaloyl ester) would decrease the carbonyl's electrophilicity, slowing the rate of hydrolysis. nih.gov

Steric Effects: The size of the acyl group can also influence reactivity. A bulky group like pivaloyl (-(C(CH₃)₃)) can sterically hinder the approach of a nucleophile (e.g., water or hydroxide) to the carbonyl carbon, thereby decreasing the rate of hydrolysis compared to the less hindered acetyl group. pearson.com

Table 3: Predicted Relative Hydrolysis Rates of 2-Acyloxyphenyl Derivatives

| Acyl Group (R) in -OCOR | Electronic Effect of R | Steric Effect of R | Predicted Relative Rate of Hydrolysis |

| -H (Formyl) | Less Donating than CH₃ | Small | Fast |

| -CH₃ (Acetyl) | Electron-Donating | Small | Reference Rate |

| -C₆H₅ (Benzoyl) | Electron-Withdrawing (Inductive) | Bulky | Moderate to Slow |

| -C(CH₃)₃ (Pivaloyl) | Electron-Donating | Very Bulky | Slowest |

| -CF₃ (Trifluoroacetyl) | Strong Electron-Withdrawing | Moderate | Fastest |

This interactive table illustrates how changing the ester group can impact its stability towards hydrolysis based on the electronic and steric properties of the acyl component.

Influence of the Ester Moiety on Reactivity